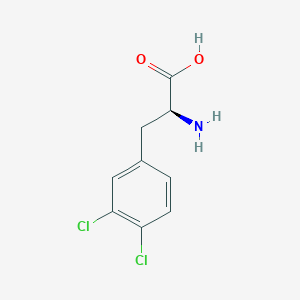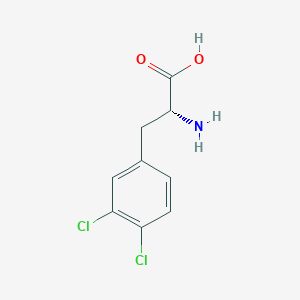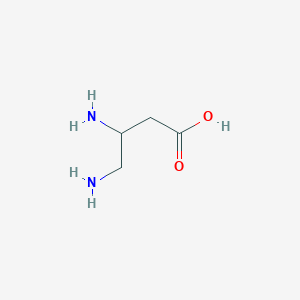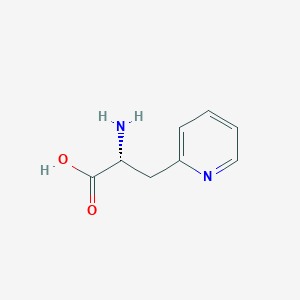
3-(2-Naphthyl)-L-alanine
Descripción general
Descripción
3-(2-Naphthyl)-L-alanine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid .
Synthesis Analysis
The chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine involves an aminotransferase from the extreme thermophile, Thermococcus profundus . The synthesis is performed by transamination between its corresponding α-keto acid, 3-(2-naphthyl)pyruvate (NPA), and L-glutamate (Glu) at 70 °C .
Molecular Structure Analysis
The molecular formula of 3-(2-Naphthyl)-L-alanine is C13H13NO2 .
Chemical Reactions Analysis
3-(2-Naphthyl)-L-alanine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has been incorporated into E. coli, allowing for further understanding of protein function .
Physical And Chemical Properties Analysis
3-(2-Naphthyl)-L-alanine is a solid substance . It is soluble in 1mol/L NaOH . Its molecular weight is 215.25 .
Aplicaciones Científicas De Investigación
Cholecystokinin Analogue Synthesis : 3-(2-Naphthyl)-L-alanine has been used in the synthesis of cholecystokinin analogues. These analogues, replacing tryptophan at position 30, act as full agonists with reduced potency on rat pancreatic acini and guinea pig brain membranes (Rodriguez et al., 1991).
Genetic Code Expansion in E. coli : The amino acid was site-specifically incorporated into proteins in Escherichia coli, demonstrating a method for expanding the genetic code to include amino acids beyond the common 20 (Wang, Brock, & Schultz, 2002).
Enzymatic Reactions for Unnatural Amino Acids : It is used in multistep enzymatic reactions to obtain enantiomerically pure isomers, employing techniques like deracemization and dynamic kinetic resolution (D’Arrigo & Tessaro, 2012).
Synthesis Using Aminotransferase : Hyper-thermostable aminotransferase from Thermococcus profundus was used to synthesize 3-(2-Naphthyl)-L-alanine with high yield and optical purity (Hanzawa et al., 2001).
Catalytic Enantioselective Cycloaddition Reactions : This amino acid is used in copper(II) catalyzed enantioselective cycloaddition reactions (Ishihara & Fushimi, 2008).
Synthesis of Tritiated Peptides : It was employed in the synthesis of specifically labeled tritiated peptides, demonstrating a methodology for preparing tritiated peptides (Parnes & Shelton, 1984).
Computational Chemical Studies of Chiral Stationary Phase Models : Computational chemical studies involving 3-(2-Naphthyl)-L-alanine have been performed to understand chiral recognition processes (Topiol & Sabio, 1989).
Synthesis of Specifically Labeled Peptides : It was used in the chiral synthesis of labeled amino acids, providing a strategy for general synthesis of labeled peptides (Parnes & Shelton, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZXHKDZASGCLU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973984 | |
| Record name | 3-Naphthalen-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Naphthyl)-L-alanine | |
CAS RN |
58438-03-2 | |
| Record name | 2-Naphthylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58438-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Naphthalen-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NAPHTHYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W425Q6KV9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















